molecular formula C8H10O2 B14567957 Cyclohepta-1,3-diene-1-carboxylic Acid CAS No. 61604-45-3

Cyclohepta-1,3-diene-1-carboxylic Acid

Cat. No.: B14567957
CAS No.: 61604-45-3
M. Wt: 138.16 g/mol
InChI Key: MNHGOUIIVTVXHB-UHFFFAOYSA-N
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Description

Cyclohepta-1,3-diene-1-carboxylic acid is an organic compound with a seven-membered ring structure containing two conjugated double bonds and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions

Cyclohepta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Cyclohepta-1,3-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohepta-1,3-diene-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a reactive carboxylic acid group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like hydrogen bonding, covalent bonding, and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohepta-1,3-diene-1-carboxylic acid is unique due to its seven-membered ring structure with conjugated double bonds and a carboxylic acid group.

Properties

CAS No.

61604-45-3

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

cyclohepta-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C8H10O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H,9,10)

InChI Key

MNHGOUIIVTVXHB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC=C(C1)C(=O)O

Origin of Product

United States

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